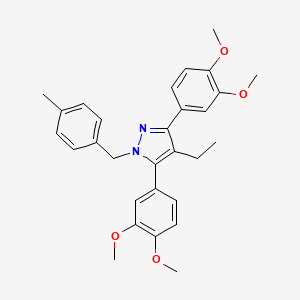
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylbenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylbenzyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes multiple methoxy groups and a benzyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Addition of the ethyl and benzyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. This often includes the use of automated reactors and continuous flow chemistry techniques.
Chemical Reactions Analysis
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylbenzyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
When compared to other similar compounds, 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylbenzyl)-1H-pyrazole stands out due to its unique combination of functional groups. Similar compounds include:
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole: Lacks the benzyl group.
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole: Has a methyl group instead of an ethyl group.
3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole: Lacks both the ethyl and benzyl groups.
These structural differences can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C29H32N2O4 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C29H32N2O4/c1-7-23-28(21-12-14-24(32-3)26(16-21)34-5)30-31(18-20-10-8-19(2)9-11-20)29(23)22-13-15-25(33-4)27(17-22)35-6/h8-17H,7,18H2,1-6H3 |
InChI Key |
GXVBUVDNHUZDET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=C(C=C3)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















